4-Nitrophenyl methacrylate

Descripción general

Descripción

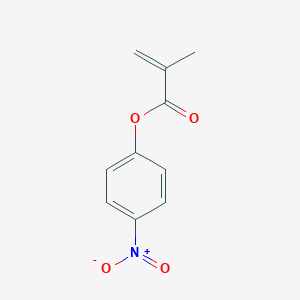

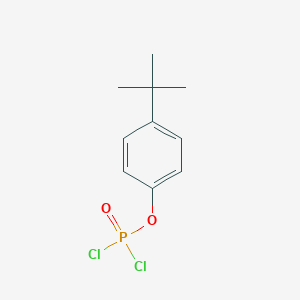

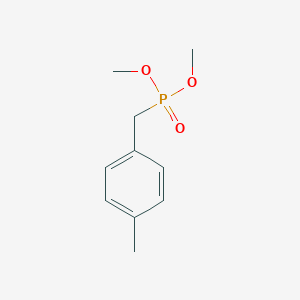

4-Nitrophenyl methacrylate is a chemical compound that has been used in various scientific research . It is synthesized by the reaction of 4-nitrophenol and methacryloyl chloride .

Synthesis Analysis

The monomer this compound (NPMA) is synthesized by the reaction of 4-nitrophenol and methacryloyl chloride . After characterization of this monomer by IR and 1HNMR spectroscopic techniques, the homo- and copolymers of this compound were synthesized with methyl methacrylate (MMA) and styrene (ST) by free radical polymerization using dimethyl formamide (DMF) as a solvent and azobis isobutyronitrile (AIBN) as an initiator at 70±1 ̊C .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a nitrophenol group attached to a methacrylate group . The structure and properties of this compound have been studied using various spectroscopic techniques .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . The solubility of the polymers was tested in various polar and non-polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polymers : Vijayanand et al. (2007) synthesized and characterized homopolymers and copolymers of 4-nitro-3-methylphenyl methacrylate with glycidyl methacrylate. They found that the thermal stability of the copolymer increases with the 4-nitrophenyl methacrylate content (Vijayanand, Kato, Satokawa, & Kojima, 2007).

Homopolymer and Copolymer Synthesis with Methyl Methacrylate and Styrene : Soltanmoradi and Nasirtabrizi (2015) synthesized homopolymers and copolymers of this compound with methyl methacrylate and styrene. They observed an increase in the thermal stability and glass transition temperature with increasing this compound content (Soltanmoradi & Nasirtabrizi, 2015).

Applications in Photoreagents for Protein Crosslinking and Affinity Labeling : Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, including this compound, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon UV irradiation (Jelenc, Cantor, & Simon, 1978).

Use in Polymerization Kinetics and Stability Studies : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) focused on copolymerization of this compound with styrene and methyl methacrylate, studying the reactivity ratios and thermal properties of the resulting copolymers (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

Applications in Molecularly Imprinted Nanoparticles : Mehdinia et al. (2013) used this compound in the synthesis of molecularly imprinted polymer on magnetic nanoparticles for selective extraction and detection of 4-nitrophenol in aqueous samples (Mehdinia, Baradaran Kayyal, Jabbari, Aziz-Zanjani, & Ziaei, 2013).

Mecanismo De Acción

The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment . The catalytic efficiencies of nanostructured materials (NMs) are mainly governed by properties such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Safety and Hazards

Direcciones Futuras

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient model reaction for assessing the activity of metallic nanoparticles . Future research directions may include the development of more efficient catalysts for this reaction and the exploration of other potential applications of 4-Nitrophenyl methacrylate .

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSMDAZDYUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316276 | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-41-1 | |

| Record name | NSC301496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)

![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)